N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide
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Overview
Description
N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide is a chemical compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide typically involves the reaction of 4-aminomethylpyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(4-formyl-pyridin-2-yl)-methanesulfonamide.
Reduction: Formation of this compound derivatives.
Substitution: Formation of N-(4-alkylaminomethyl-pyridin-2-yl)-methanesulfonamide.
Scientific Research Applications
N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the methanesulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-aminomethylpyridine
- N-(4-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide
- 4-amino-2-(trifluoromethyl)pyridine
Uniqueness
N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide is unique due to the presence of both an aminomethyl group and a methanesulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H11N3O2S |
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Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-[4-(aminomethyl)pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-13(11,12)10-7-4-6(5-8)2-3-9-7/h2-4H,5,8H2,1H3,(H,9,10) |
InChI Key |
WJIBFJGHHNLCRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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